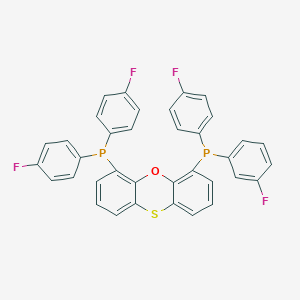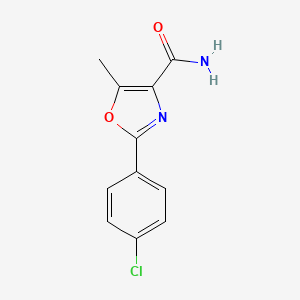
Triphenylphosphinegold(III) tribromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenylphosphinegold(III) tribromide is a coordination compound consisting of a gold(III) center coordinated to a triphenylphosphine ligand and three bromide ions
准备方法
Synthetic Routes and Reaction Conditions
Triphenylphosphinegold(III) tribromide can be synthesized through the reaction of triphenylphosphine with gold(III) bromide. The reaction typically involves dissolving gold(III) bromide in a suitable solvent, such as dichloromethane, and then adding triphenylphosphine to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Triphenylphosphinegold(III) tribromide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the gold(III) center is reduced to gold(I) or elemental gold.
Reduction: It can also undergo reduction reactions, where the gold(III) center is reduced to gold(I) or elemental gold.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or other halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield gold(I) complexes or elemental gold, while substitution reactions may produce gold(III) complexes with different ligands .
科学研究应用
作用机制
The mechanism of action of triphenylphosphinegold(III) tribromide involves its interaction with cellular components. The compound can bind to nucleic acids and proteins, disrupting their function and leading to cell death. In antiviral applications, it inhibits viral replication by interfering with viral RNA or DNA synthesis . In cancer therapy, it induces apoptosis by targeting mitochondrial pathways and disrupting cellular respiration .
相似化合物的比较
Similar Compounds
Triphenylphosphinegold(I) chloride: Similar in structure but with a gold(I) center and chloride ligands.
Triphenylphosphinegold(I) bromide: Similar in structure but with a gold(I) center and bromide ligands.
Triphenylphosphinegold(III) chloride: Similar in structure but with chloride ligands instead of bromide.
Uniqueness
Triphenylphosphinegold(III) tribromide is unique due to its gold(III) center and the presence of three bromide ligands. This combination imparts distinct chemical properties, such as higher oxidation state and reactivity compared to gold(I) complexes.
属性
分子式 |
C18H15AuBr3P |
|---|---|
分子量 |
699.0 g/mol |
IUPAC 名称 |
gold(3+);triphenylphosphane;tribromide |
InChI |
InChI=1S/C18H15P.Au.3BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;;3*1H/q;+3;;;/p-3 |
InChI 键 |
ZVANZKOVZXHVMN-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-].[Au+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888181.png)
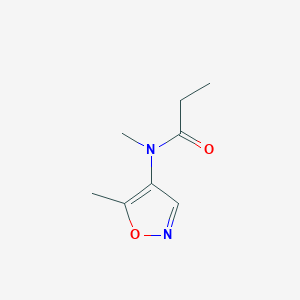
![1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
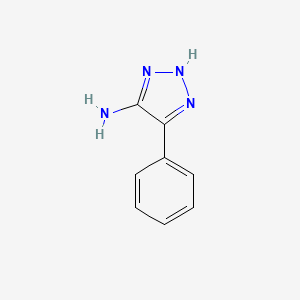
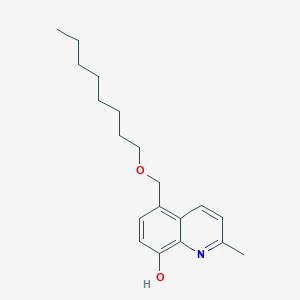
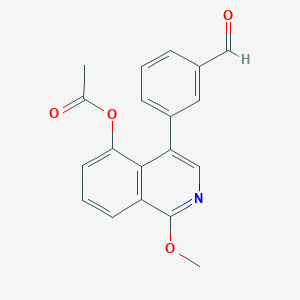
![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
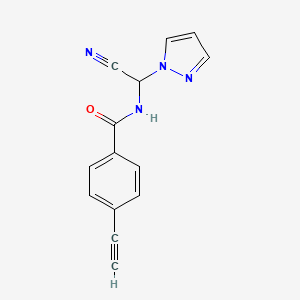
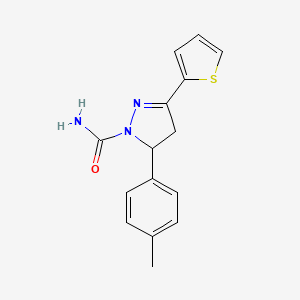


![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
